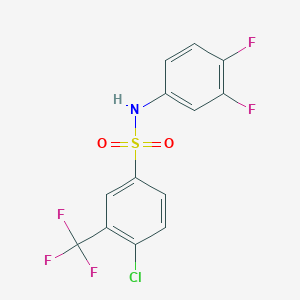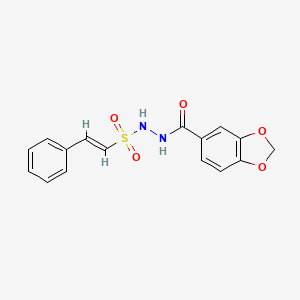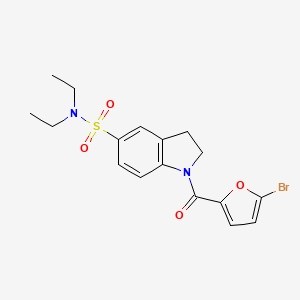
1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide, also known as BFI-1, is a small molecule inhibitor of the polycomb repressive complex 1 (PRC1). PRC1 is a chromatin-modifying complex that plays a crucial role in gene regulation and stem cell differentiation. BFI-1 has been shown to have potential therapeutic applications in cancer, stem cell biology, and regenerative medicine.
Wirkmechanismus
1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide inhibits the activity of PRC1 by binding to its chromodomain. PRC1 plays a crucial role in gene regulation by catalyzing the mono-ubiquitination of histone H2A, which leads to the repression of gene expression. By inhibiting PRC1 activity, 1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide promotes the expression of genes that are important for stem cell self-renewal and differentiation, and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has been shown to have a range of biochemical and physiological effects. It promotes the self-renewal and differentiation of stem cells, and enhances tissue regeneration in animal models. It inhibits the growth of cancer cells and sensitizes them to chemotherapy. 1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer and stem cell biology, and its mechanism of action is well understood. However, 1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has potential off-target effects, which can complicate its interpretation in some assays.
Zukünftige Richtungen
There are several future directions for research on 1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide. One area of interest is the development of more potent and selective inhibitors of PRC1. Another area of interest is the exploration of 1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide's potential applications in regenerative medicine and tissue engineering. 1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has also been studied for its potential use in combination therapies for cancer, and there is ongoing research to optimize its use in this context. Overall, 1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide is a promising molecule with a range of potential applications in basic research and medicine.
Synthesemethoden
The synthesis of 1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide involves several steps, including the reaction of 2,3-dihydroindole with bromofuran-2-carboxylic acid, followed by the introduction of a sulfonamide group. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy. 1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has also been studied for its potential use in stem cell biology and regenerative medicine. It has been shown to enhance the self-renewal and differentiation of stem cells, and to promote tissue regeneration in animal models.
Eigenschaften
IUPAC Name |
1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-19(4-2)25(22,23)13-5-6-14-12(11-13)9-10-20(14)17(21)15-7-8-16(18)24-15/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXPKSXHBIGNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


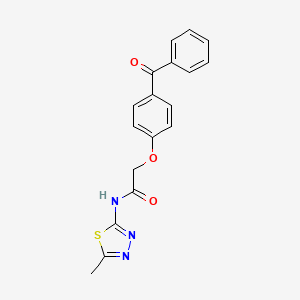
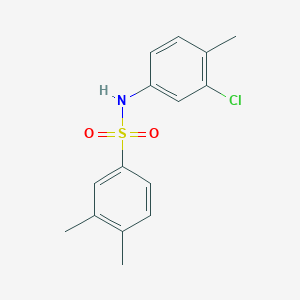


![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)
